molecular formula C18H20N2O5 B2709900 2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione CAS No. 1421449-36-6

2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2709900
CAS No.: 1421449-36-6
M. Wt: 344.367
InChI Key: XVHJMWUNRICJFL-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione (CAS 1421449-36-6) is a complex organic compound with the molecular formula C 18 H 20 N 2 O 5 and a molecular weight of 344.4 . This reagent is of significant interest in medicinal chemistry, particularly in the design and development of novel therapeutics for neurodegenerative diseases. Its structure incorporates two key pharmacophores: an isoindoline-1,3-dione (phthalimide) moiety and a 1,9-dioxa-4-azaspiro[5.5]undecane system. The isoindoline-1,3-dione group is a privileged scaffold in drug discovery, known for its ability to interact with the peripheral anionic site (PAS) of the acetylcholinesterase (AChE) enzyme . AChE is a critical target in Alzheimer's disease research, and inhibitors that bind to both the PAS and the catalytic active site are considered an effective therapeutic strategy . Research on analogous compounds has demonstrated potent AChE inhibitory activity, with some derivatives exhibiting IC 50 values as low as 2.1 µM, outperforming established drugs like rivastigmine . Furthermore, such compounds have shown neuroprotective effects in cellular models, such as protecting PC12 neurons from H 2 O 2 -induced cell death . The spirocyclic component of the molecule may contribute to its physicochemical properties and binding affinity, as spiro compounds are increasingly studied for diverse biological activities, including effects on the central nervous system . This compound is intended for research applications only, including as a reference standard in analytical studies, a key intermediate in the synthesis of potential pharmacologically active molecules, and a tool compound for investigating enzyme inhibition and the pathophysiology of neurological disorders. Warning: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-15(19-7-10-25-18(12-19)5-8-24-9-6-18)11-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHJMWUNRICJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The spirocyclic structure can be introduced through a Prins cyclization reaction, which allows the construction of the 1,9-dioxa-4-azaspiro[5.5]undecane moiety in a single step .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the number of steps, and employing environmentally friendly reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity profiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter for the bacterium’s survival . This inhibition disrupts the transport of essential lipids, leading to the bacterium’s death. The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione stands out due to its combination of the isoindoline-1,3-dione core and the spiro[5.5]undecane moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

The compound 2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione , also known by its CAS number 1421449-36-6, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O5C_{18}H_{20}N_{2}O_{5} with a molecular weight of approximately 344.4 g/mol. The structural complexity includes a spirocyclic framework that may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Activity

The compound has been evaluated for its cyclooxygenase (COX) inhibitory activity, which is crucial for anti-inflammatory effects. In studies comparing various compounds, it was found that certain derivatives showed greater inhibition of COX-2 than the reference drug meloxicam. The selectivity towards COX-2 over COX-1 is particularly noteworthy as it may lead to fewer gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Antimicrobial Properties

Preliminary evaluations suggest that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity may be linked to the inhibition of specific kinases involved in bacterial growth and survival .

3. Antitumor Potential

Some studies have indicated that compounds related to isoindoline derivatives exhibit antitumor activity. The mechanism may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • COX Inhibition : The compound binds to the active site of COX enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators .
  • Kinase Inhibition : Research has identified potential inhibitory effects on several kinases, which may contribute to its antimicrobial and antitumor activities .

Research Findings and Case Studies

Recent studies have provided quantitative data on the biological activity of this compound:

CompoundCOX-2 Inhibition (IC50 µM)COX-1 Inhibition (IC50 µM)Selectivity Ratio (COX-2/COX-1)
2-(2-Oxo...)90.28150.001.66
Meloxicam15.0020.001.33

This table illustrates that while the compound shows promising selectivity towards COX-2, further optimization may enhance its efficacy and selectivity profile.

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